Cas no 1187930-73-9 ((R)-1-FMOC-2-METHYL-PIPERAZINE)

(R)-1-FMOC-2-METHYL-PIPERAZINE is a chiral piperazine derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen position. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its role as a versatile building block for introducing (R)-2-methylpiperazine motifs. The Fmoc group provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. Its stereochemical purity and stability make it valuable for constructing enantiomerically defined pharmacophores. The compound is particularly useful in the development of bioactive molecules, including protease inhibitors and receptor ligands, where precise stereocontrol is critical. Proper handling under inert conditions is recommended to maintain integrity.
(R)-1-FMOC-2-METHYL-PIPERAZINE structure
1187930-73-9 structure
Product Name:(R)-1-FMOC-2-METHYL-PIPERAZINE
CAS No:1187930-73-9
MF:C20H22N2O2
MW:322.400885105133
MDL:MFCD04115321
CID:2128204
PubChem ID:40425197
Update Time:2025-06-13

(R)-1-FMOC-2-METHYL-PIPERAZINE Chemical and Physical Properties

Names and Identifiers

    • (R)-1-FMOC-2-METHYL-PIPERAZINE
    • 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate
    • (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate
    • 888972-50-7
    • 1187930-73-9
    • (9H-fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate
    • DB-362311
    • 9H-FLUOREN-9-YLMETHYL (2R)-2-METHYLPIPERAZINE-1-CARBOXYLATE
    • MFCD04115321
    • (R)-(9H-Fluoren-9-yl)methyl2-methylpiperazine-1-carboxylate
    • CS-0005352
    • DTXSID201190282
    • MDL: MFCD04115321
    • Inchi: 1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m1/s1
    • InChI Key: KKHIFBVXMMTWHI-CQSZACIVSA-N
    • SMILES: O(C(N1CCNC[C@H]1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 322.168127949g/mol
  • Monoisotopic Mass: 322.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 41.6Ų

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(R)-1-FMOC-2-METHYL-PIPERAZINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1187930-73-9)(R)-1-FMOC-2-METHYL-PIPERAZINE
Order Number:A1019391
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:22
Price ($):264.0
Email:sales@amadischem.com

Additional information on (R)-1-FMOC-2-METHYL-PIPERAZINE

Professional Introduction to (R)-1-FMOC-2-METHYL-PIPERAZINE (CAS No. 1187930-73-9)

(R)-1-FMOC-2-METHYL-PIPERAZINE is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1187930-73-9, is a derivative of piperazine and features an N-FMOC (fluorenylmethyloxycarbonyl) protecting group, making it particularly valuable in the synthesis of peptide-based drugs and other biologically active molecules.

The significance of (R)-1-FMOC-2-METHYL-PIPERAZINE lies in its utility as a chiral building block in the development of enantiomerically pure pharmaceuticals. The (R) configuration of the piperazine ring imparts specific stereochemical properties that are crucial for the biological activity and pharmacokinetic behavior of therapeutic agents. In recent years, there has been a growing emphasis on the use of such chiral auxiliaries to enhance drug efficacy and minimize adverse effects.

Recent advancements in synthetic methodologies have further highlighted the importance of (R)-1-FMOC-2-METHYL-PIPERAZINE. Researchers have demonstrated its effectiveness in constructing complex peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved stability and bioavailability. These peptidomimetics have shown promise in treating various diseases, including cancer, inflammatory disorders, and infectious diseases.

The incorporation of the FMOC group into the piperazine backbone provides an additional layer of functionality that facilitates its use in solid-phase peptide synthesis (SPPS). This technique has become indispensable in the production of antibodies, hormones, and other therapeutic peptides. The stability offered by the FMOC group ensures that the peptide chain remains protected during multiple synthetic steps, allowing for precise control over sequence assembly and minimizing unwanted side reactions.

In addition to its role in peptide synthesis, (R)-1-FMOC-2-METHYL-PIPERAZINE has been explored in the development of novel small-molecule drugs. Its chiral center and protecting group make it an attractive candidate for derivatization into more complex structures with tailored biological activities. For instance, researchers have utilized this compound to synthesize kinase inhibitors, which are critical in targeting signaling pathways involved in cancer progression.

The pharmaceutical industry has been particularly interested in leveraging the stereochemical properties of (R)-1-FMOC-2-METHYL-PIPERAZINE to develop enantiopure drugs. Enantiomeric excess is often a determining factor in drug efficacy, as one enantiomer may be biologically active while its counterpart could be inactive or even harmful. The precise control afforded by this compound allows for the synthesis of high-purity enantiomers, which is essential for meeting regulatory standards and ensuring patient safety.

Recent studies have also highlighted the potential of (R)-1-FMOC-2-METHYL-PIPERAZINE in drug discovery pipelines. Its versatility as a building block has enabled researchers to explore new chemical spaces, leading to the identification of novel lead compounds with improved pharmacological profiles. These efforts have been complemented by computational methods that predict the binding affinity and selectivity of derivatives, further accelerating the drug development process.

The synthesis of (R)-1-FMOC-2-METHYL-PIPERAZINE itself is a testament to the progress made in organic chemistry over recent decades. Modern synthetic routes have been optimized to produce this compound with high yield and purity, ensuring its availability for industrial applications. Techniques such as asymmetric hydrogenation and chiral resolution have played pivotal roles in achieving these milestones, underscoring the interdisciplinary nature of pharmaceutical chemistry.

The future prospects for (R)-1-FMOC-2-METHYL-PIPERAZINE are promising, with ongoing research aimed at expanding its utility across diverse therapeutic areas. Innovations in synthetic chemistry continue to unlock new possibilities for its application, while advances in biocatalysis offer sustainable alternatives to traditional synthetic methods. As our understanding of molecular interactions deepens, compounds like this will remain at the forefront of drug discovery efforts.

In conclusion, (R)-1-FMOC-2-METHYL-PIPERAZINE (CAS No. 1187930-73-9) represents a cornerstone in modern pharmaceutical chemistry. Its unique combination of stereochemical features and functional groups makes it an indispensable tool for researchers developing next-generation therapeutics. As scientific exploration continues to push boundaries, this compound will undoubtedly play a pivotal role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:1187930-73-9)(R)-1-FMOC-2-METHYL-PIPERAZINE
A1019391
Purity:99%
Quantity:1g
Price ($):264.0
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